molecular formula C17H16N2S2 B105163 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- CAS No. 16116-39-5

3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-

Cat. No. B105163
CAS RN: 16116-39-5
M. Wt: 312.5 g/mol
InChI Key: SWZVWXDIVKDNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains an imidazoline ring and a thione group. This compound has shown promising results in various scientific studies, which has led to its increased interest in research.

Mechanism Of Action

The mechanism of action of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is not fully understood. However, studies have suggested that the compound works by scavenging free radicals and preventing oxidative damage to cells.

Biochemical And Physiological Effects

The use of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- has been shown to have various biochemical and physiological effects. Studies have suggested that the compound can reduce inflammation, protect against neurodegenerative diseases, and improve cardiovascular health.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- in lab experiments is its potent antioxidant properties. This makes it an excellent compound to use in studies that require the protection of cells from oxidative stress. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the use of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-. One of the significant areas of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential use in the treatment of cardiovascular diseases and cancer is also an area of interest for future research. Further studies are needed to fully understand the compound's potential applications and limitations.
Conclusion:
In conclusion, 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is a promising compound that has shown significant potential in scientific research. Its potent antioxidant properties and various biochemical and physiological effects make it an excellent compound to use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- can be achieved using different methods. One of the most common methods is the reaction of 2-mercaptobenzimidazole with 4-bromoacetophenone in the presence of a base. This reaction leads to the formation of the desired compound.

Scientific Research Applications

The 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- compound has been extensively studied for its various applications in scientific research. One of the significant applications is its use as an antioxidant. Studies have shown that this compound has potent antioxidant properties, which can protect cells from oxidative stress.

properties

CAS RN

16116-39-5

Product Name

3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-

Molecular Formula

C17H16N2S2

Molecular Weight

312.5 g/mol

IUPAC Name

1-methyl-4-methylsulfanyl-5,5-diphenylimidazole-2-thione

InChI

InChI=1S/C17H16N2S2/c1-19-16(20)18-15(21-2)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

SWZVWXDIVKDNOL-UHFFFAOYSA-N

SMILES

CN1C(=S)N=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)SC

Canonical SMILES

CN1C(=S)N=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.